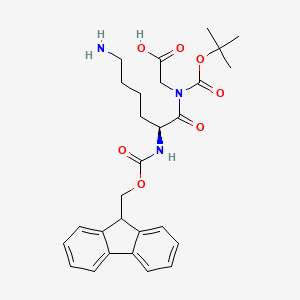

Fmoc-Lys(Boc)-Gly-OH

Description

Contextual Significance in Modern Peptide Synthesis Methodologies

The majority of synthetic peptides are now produced via Fmoc solid-phase peptide synthesis (SPPS). nih.gov This method's popularity stems from its use of milder chemical conditions compared to the older tert-butyloxycarbonyl (Boc) based strategy, making it compatible with a wider range of modified peptides, such as those containing phosphorylation or glycosylation. nih.govnih.gov Fmoc-Lys(Boc)-Gly-OH is a key player in this methodology, allowing for the precise and efficient incorporation of a Lys-Gly motif into a growing peptide chain. chemimpex.comchemimpex.com The use of such pre-formed dipeptide blocks can accelerate the synthesis process and help to overcome challenges associated with the coupling of individual amino acids, such as aggregation. iris-biotech.de

The Fmoc group at the Nα-terminus is temporarily protective and can be removed with a base, typically piperidine (B6355638), while the Boc group on the lysine (B10760008) side chain is stable to these basic conditions but is cleaved by acid. chempep.comiris-biotech.de This "orthogonal" protection scheme is fundamental to the Fmoc/tBu strategy, allowing for selective deprotection and modification at different stages of the synthesis. nih.govpeptide.com

Historical Development and Evolution of Fmoc/tBu Chemistry in Peptide Assembly

The journey to modern peptide synthesis began with the pioneering work of Bruce Merrifield, who developed solid-phase peptide synthesis in 1963, a feat for which he was awarded the Nobel Prize. peptide.com This initial methodology primarily utilized the Boc protecting group for the α-amino group. peptide.com

A significant advancement came in 1970 when the base-labile Fmoc protecting group was introduced. peptide.comcsic.es Although initially intended for solution-phase synthesis, it was adapted for solid-phase applications in the late 1970s. peptide.comnih.gov This led to the development of the Fmoc/tBu strategy, which employed t-butyl (tBu)-based side-chain protecting groups. nih.gov This new orthogonal scheme, where the Nα-protecting group is removed by base and the side-chain protectors and resin linkage are cleaved by acid, offered a milder alternative to the harsh, repetitive acid treatments required in Boc chemistry. nih.goviris-biotech.de

By the mid-1990s, Fmoc chemistry had become the dominant method in peptide synthesis laboratories, with studies showing a significant improvement in the quality of synthesized peptides. nih.gov This shift was driven by the milder cleavage conditions of Fmoc chemistry, which reduced acid-catalyzed side reactions, particularly beneficial for peptides containing sensitive amino acids like tryptophan. nih.gov The continuous refinement of Fmoc/tBu chemistry and the development of specialized building blocks like this compound have further solidified its position as the method of choice for a vast array of peptide synthesis applications. nih.gov

Unique Role of this compound in Facilitating Complex Peptide Construction

The unique structure of this compound makes it particularly valuable for the synthesis of complex peptides. chemimpex.comchemimpex.com The pre-formed dipeptide unit streamlines the synthetic process, and the orthogonal protecting groups on the lysine residue allow for site-specific modifications. chempep.compeptide.com

One significant application is in the synthesis of ubiquitinated peptides. nih.gov Ubiquitination is a critical post-translational modification where the small protein ubiquitin is attached to lysine residues of a target protein. nih.govethz.ch Fmoc-Lys(Boc)-OH and related dipeptides are instrumental in building these complex structures, allowing for the precise installation of the ubiquitin chain at a specific lysine. nih.govethz.ch

Furthermore, the lysine side chain, once deprotected, serves as a branching point for creating branched or multivalent peptides. chempep.com This is crucial for developing peptide-based vaccines and targeted drug delivery systems, where multiple copies of an antigen or a targeting ligand can be attached to a single scaffold to enhance biological activity and stability. chemimpex.comchemimpex.com The dipeptide is also used in the synthesis of glycated peptides, which are important for studying the effects of sugars on proteins, a key area of research in diabetes and aging. nih.govresearchgate.net

Overview of Current Academic Research Trajectories for this compound and Related Peptides

Current research continues to leverage the unique properties of this compound and similar building blocks for increasingly sophisticated applications. A major focus is on the synthesis of peptides with post-translational modifications (PTMs), which are often unstable under harsh chemical conditions, making the mild Fmoc/tBu strategy indispensable. nih.gov This includes the synthesis of methylated peptides to study epigenetic modifications. chemicalbook.comresearchgate.net

Researchers are also exploring the use of isotopically labeled versions of these building blocks, such as Fmoc-Lys(Boc)-OH (¹³C₆,¹⁵N₂), for applications in quantitative proteomics and structural biology. chempep.com These labeled compounds allow for precise tracking and quantification of peptides and proteins in complex biological systems using techniques like mass spectrometry and NMR spectroscopy. chempep.com

Another area of active investigation is the development of "greener" peptide synthesis protocols. csic.es While the Fmoc/tBu strategy is an improvement over older methods, there is a push to replace hazardous solvents and reagents with more environmentally friendly alternatives. csic.es The development of new protecting groups and dipeptide building blocks compatible with these greener conditions is an ongoing effort. csic.es Additionally, research into the synthesis of complex structures like peptide-based biomaterials and peptide nucleic acids continues to drive the demand for versatile building blocks like this compound. nih.govsigmaaldrich.com

Structure

2D Structure

Properties

IUPAC Name |

2-[[(2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O7/c1-28(2,3)38-27(36)31(16-24(32)33)25(34)23(14-8-9-15-29)30-26(35)37-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17,29H2,1-3H3,(H,30,35)(H,32,33)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNCHBRDUAKBTD-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Incorporation of Fmoc Lys Boc Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains, and the use of Fmoc-Lys(Boc)-Gly-OH is well-integrated into this workflow. chemimpex.comaltabioscience.com The general principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding amino acid residues. peptide.com Each cycle consists of deprotecting the N-terminal amine of the resin-bound peptide and then coupling the next protected amino acid. genscript.com The Fmoc/tBu strategy is widely favored due to its use of milder deprotection conditions compared to the older Boc/Bzl strategy, which required harsh acids like hydrogen fluoride (B91410) (HF). altabioscience.comresearchgate.net

The incorporation of a dipeptide unit like this compound can be advantageous in SPPS. It can help to circumvent difficult coupling steps or reduce the risk of side reactions, such as diketopiperazine formation, which is a known issue at the dipeptide stage, especially with C-terminal proline or glycine (B1666218) residues. chempep.com

Resin Selection and Functionalization for this compound Conjugation

For synthesizing peptide acids using this compound, benzyl (B1604629) alcohol-type linkers like Wang resin are commonly employed. biotage.com However, loading the first amino acid onto Wang resin can be challenging and may lead to racemization. biotage.com A more robust choice, especially for sensitive C-terminal residues like glycine, is a trityl-based resin, such as 2-chlorotrityl chloride (2-CTC) resin. researchgate.net The key advantage of 2-CTC resin is that the dipeptide can be attached without pre-activation of its carboxylic acid, thereby preventing racemization. Cleavage from 2-CTC resin can be achieved under very mild acidic conditions, such as with a mixture of acetic acid/trifluoroethanol/DCM, which leaves the acid-labile Boc side-chain protecting group of the lysine (B10760008) residue intact. researchgate.netiris-biotech.de

For the synthesis of peptide amides, resins like Rink Amide are the standard choice. researchgate.netiris-biotech.de Cleavage from these resins with strong acid, typically a high concentration of trifluoroacetic acid (TFA), simultaneously removes the peptide from the support and cleaves the Boc protecting group from the lysine side chain. biotage.comiris-biotech.de

The functionalization, or loading, of the resin with this compound is a crucial step that determines the maximum theoretical yield of the synthesis. acs.org The loading capacity of the resin can be determined spectrophotometrically by quantifying the amount of the Fmoc group released after treatment with a base like piperidine (B6355638). acs.orgluxembourg-bio.comacs.org

Table 1: Common Resins for SPPS with this compound

| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Conditions | Side-Chain Protection | Key Advantages |

| Wang Resin | p-alkoxybenzyl alcohol | Acid | Strong Acid (e.g., >90% TFA) | Cleaved | Commonly used for peptide acids. biotage.compeptide.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Acid | Mild Acid (e.g., 1% TFA or AcOH/TFE/DCM) | Intact | Minimizes racemization during loading; allows for protected fragment synthesis. researchgate.netiris-biotech.de |

| Rink Amide Resin | Knorr/Rink | Amide | Strong Acid (e.g., >90% TFA) | Cleaved | Standard for peptide amides. researchgate.netiris-biotech.de |

| Sieber Amide Resin | Sieber | Amide | Mild Acid (e.g., 1% TFA) | Intact | Less sterically hindered than Rink Amide; yields fully protected peptide amides. biotage.comiris-biotech.de |

Optimization of Coupling Reagents and Conditions

The formation of the amide bond between the carboxylic acid of the incoming this compound and the free amine on the resin-bound peptide chain is the core reaction in SPPS. mdpi.com The carboxyl group must be activated to facilitate this reaction. mdpi.com The efficiency of this coupling step is paramount for achieving high purity and yield of the final peptide. Optimization involves selecting the appropriate coupling reagents, additives, and reaction conditions.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activating agents in peptide synthesis. bachem.compeptide.com DIC is preferred for SPPS because its urea (B33335) byproduct is soluble in common solvents like dimethylformamide (DMF) and can be easily washed away, unlike the insoluble byproduct of DCC. peptide.comgoogle.comub.edu

Activation with carbodiimides alone can lead to side reactions and racemization of the amino acid. bachem.compeptide.com To mitigate this, activating additives are almost always used. bachem.comgoogle.com 1-Hydroxybenzotriazole (B26582) (HOBt) has been the traditional additive, which reacts with the activated amino acid to form an OBt-ester intermediate that couples efficiently with minimal racemization. peptide.comthieme-connect.de More recently, ethyl (hydroxyimino)cyanoacetate, known as Oxyma Pure, has emerged as a superior, non-explosive alternative to HOBt. bachem.comresearchgate.net It often leads to higher coupling rates and reduced epimerization. bachem.com The standard coupling protocol involves pre-activating the Fmoc-amino acid with a combination like DIC/HOBt or DIC/Oxyma in a solvent such as DMF before adding it to the resin. ub.eduunibo.it

Uronium and phosphonium (B103445) salt-based reagents are highly efficient coupling agents that have become extremely popular in SPPS. chempep.comgoogle.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are stable, highly reactive, and well-suited for automated synthesis. bachem.comgoogle.com

These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form an active ester intermediate (e.g., an OBt-ester in the case of HBTU) which then rapidly acylates the free amine on the peptide-resin. chempep.comub.edu HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another widely used uronium salt, often considered more reactive and less prone to causing epimerization than HBTU. peptide.comamidetech.com

Coupling additives play a crucial role in enhancing reaction speed and, most importantly, suppressing epimerization—the loss of stereochemical integrity at the alpha-carbon of the amino acid. mdpi.combachem.com This is a significant risk during the activation of the carboxylic acid group. mdpi.com

HOBt and its aza-derivative, HOAt (1-hydroxy-7-azabenzotriazole), function by forming active esters that are more reactive than the initial activated species and less prone to racemization. bachem.comuniurb.it HOAt is generally more effective than HOBt at accelerating coupling and suppressing racemization, though its availability can be limited due to its explosive properties. bachem.com Oxyma Pure is a non-benzotriazole-based additive that offers high reactivity and safety. bachem.comrsc.org

The choice of base is also critical. While DIPEA is commonly used, it can sometimes promote racemization, particularly for sensitive residues like cysteine and serine. chempep.com In such cases, less basic alternatives like 2,4,6-collidine may be recommended. chempep.com The general principle is to use the minimal amount of base necessary to facilitate the reaction, as excess base can increase the risk of side reactions. chempep.com

Table 2: Comparison of Common Coupling Reagent Systems

| Reagent System | Type | Mechanism | Advantages | Disadvantages |

| DIC/HOBt | Carbodiimide/Additive | Forms OBt active ester | Cost-effective, well-established. peptide.comub.edu | HOBt has explosive properties; potential for N-acylurea formation. bachem.comgoogle.com |

| DIC/Oxyma Pure | Carbodiimide/Additive | Forms Oxyma active ester | High coupling efficiency, low racemization, non-explosive. bachem.comresearchgate.net | More expensive than HOBt. |

| HBTU/DIPEA | Uronium Salt/Base | Forms OBt active ester in situ | Fast, efficient, suitable for automation. chempep.comthieme-connect.de | Requires base which can increase racemization risk. chempep.com |

| PyBOP/DIPEA | Phosphonium Salt/Base | Forms OBt active ester in situ | High reactivity, stable. bachem.com | Byproducts can be difficult to remove; requires base. |

| HATU/DIPEA | Uronium Salt/Base | Forms OAt active ester in situ | Very fast, low racemization, highly effective for difficult couplings. peptide.comamidetech.com | Higher cost; requires base. |

Uronium/Phosphonium Salt-Based Coupling Reagents (e.g., HBTU, PyBOP)

Fmoc and Boc Deprotection Strategies in SPPS

The Fmoc/tBu strategy is an orthogonal protection scheme, meaning the different types of protecting groups (N-terminal Fmoc and side-chain tBu) can be removed under distinct chemical conditions without affecting each other. peptide.comaltabioscience.comresearchgate.net This selectivity is the cornerstone of the strategy's success. iris-biotech.de

The Nα-Fmoc group is base-labile and is removed at every cycle of the synthesis to expose the amine for the next coupling step. genscript.comwikipedia.org The standard condition for Fmoc deprotection is treatment with a solution of 20% piperidine in a polar aprotic solvent like DMF. altabioscience.comwikipedia.org The mechanism involves a β-elimination reaction, which is rapid and clean. nih.gov The resulting dibenzofulvene byproduct is scavenged by the excess piperidine to form a stable adduct that is washed away. altabioscience.comnih.gov The progress of the deprotection can be monitored by UV spectroscopy due to the strong absorbance of the released Fmoc-piperidine adduct. luxembourg-bio.comwikipedia.org In cases of difficult or incomplete deprotection, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with a small amount of piperidine. peptide.com

The ε-amino group of the lysine residue is protected by the acid-labile Boc group. researchgate.netpeptide.com This group is stable to the basic conditions used for Fmoc removal but is cleaved during the final step of the synthesis. altabioscience.comiris-biotech.de The final cleavage and deprotection are typically performed simultaneously by treating the peptide-resin with a strong acid cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA). peptide.comresearchgate.netcommonorganicchemistry.com A typical cocktail is 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIS) to capture the reactive tert-butyl cations generated during Boc deprotection, thus preventing side reactions with sensitive residues like tryptophan or methionine. peptide.com If the peptide was synthesized on a highly acid-sensitive resin (like 2-CTC) to generate a protected fragment, the Boc group on the lysine side chain would remain intact. iris-biotech.depeptide.com

Table 3: Orthogonal Deprotection in Fmoc/Boc-based SPPS

| Protecting Group | Target Functionality | Deprotection Reagent | Stability | Purpose |

| Fmoc (Fluorenylmethoxycarbonyl) | Nα-Amine | 20% Piperidine in DMF | Acid-stable, base-labile | Temporary protection, removed at each cycle. altabioscience.comiris-biotech.dewikipedia.org |

| Boc (tert-Butyloxycarbonyl) | Lysine ε-Amine | ~95% Trifluoroacetic Acid (TFA) | Base-stable, acid-labile | "Permanent" side-chain protection, removed during final cleavage. peptide.comiris-biotech.depeptide.com |

Kinetics and Reagents for Fmoc Removal (e.g., Piperidine, Morpholine, DBU, DEAPA)

The removal of the Nα-Fmoc protecting group is a critical and repeated step in SPPS. chempep.com This deprotection is typically achieved through a base-mediated β-elimination mechanism. chempep.comnih.gov The kinetics of this reaction are influenced by the choice of base, its concentration, and the solvent. rsc.orgscielo.org.mx

Piperidine is the most commonly used reagent for Fmoc deprotection, typically in a 20-50% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comwikipedia.org The deprotection proceeds via a two-step mechanism: abstraction of the acidic proton on the fluorenyl ring by piperidine, followed by β-elimination to release the free amine and dibenzofulvene (DBF). nih.govrsc.org The DBF byproduct is then scavenged by the excess piperidine to form a stable adduct. nih.gov The reaction is generally fast; for instance, the half-life for Fmoc-Val deprotection with 20% piperidine in DMF is reported to be around 6 seconds. rsc.org However, reducing the piperidine concentration to 5% can increase the required deprotection time significantly. scielo.org.mx

Morpholine , being less basic than piperidine, is considered a milder reagent and is sometimes employed for the synthesis of sensitive peptides, such as glycopeptides, to minimize side reactions. chempep.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can also be used for Fmoc removal. rsc.org Due to its strength, it can lead to faster deprotection kinetics. rsc.org However, as a non-nucleophilic base, it does not scavenge the DBF byproduct, which can lead to unwanted side reactions with the newly liberated amine. chempep.com Therefore, DBU is often used in combination with a nucleophilic scavenger. For example, a mixture of 5% piperazine (B1678402) and 2% DBU in DMF has been shown to achieve complete Fmoc removal in under a minute, rivaling the speed of 20% piperidine. rsc.org

N,N-Diisopropylethylamine (DIPEA) is a hindered tertiary amine that is generally not effective for Fmoc removal on its own due to steric hindrance. chempep.com3-(Diethylamino)propylamine (DEAPA) , a primary amine, has been investigated as an alternative to piperidine and shows comparable deprotection times in solution. unibo.itacs.org

Table 1: Comparison of Fmoc Deprotection Reagents

| Reagent | Typical Concentration | Key Characteristics |

|---|---|---|

| Piperidine | 20-50% in DMF | Standard, efficient, acts as its own scavenger. chempep.comwikipedia.org |

| Morpholine | 50% in DMF | Milder than piperidine, used for sensitive peptides. chempep.com |

| DBU | 1-5% in DMF (often with a scavenger) | Strong, non-nucleophilic base; fast kinetics but requires a scavenger for DBF. chempep.comrsc.org |

| DEAPA | 10% in NOP | Comparable deprotection kinetics to piperidine in solution. unibo.it |

| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF | Rapid deprotection, effective alternative to piperidine. rsc.org |

Boc Deprotection Considerations and Scavenger Research

The Boc group protecting the side chain of the lysine residue in this compound is stable to the basic conditions used for Fmoc removal but is labile to acid. peptide.compeptide.com It is typically removed during the final cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). wikipedia.orgchempep.com

The mechanism of Boc deprotection involves protonation of the carbamate (B1207046) followed by the release of a tert-butyl cation and carbon dioxide. peptide.comresearchgate.net This reactive tert-butyl cation can cause undesirable side reactions by alkylating nucleophilic amino acid residues within the peptide sequence, such as tryptophan and tyrosine. peptide.compeptide.combzchemicals.com

To prevent these side reactions, scavengers are added to the cleavage cocktail. wikipedia.orgnih.gov Scavengers are nucleophilic species that trap the reactive carbocations. Common scavengers include:

Water : Often used in small percentages (e.g., 2.5-5%) in the TFA cleavage mixture. researchgate.net

Triisopropylsilane (TIS) : A very effective carbocation scavenger. researchgate.net A common cleavage cocktail is a mixture of TFA/Water/TIS (95/2.5/2.5). researchgate.net

Thioanisole (B89551) and Dithiothreitol (DTT) : Sulfur-containing scavengers that are particularly useful for protecting tryptophan and methionine residues. bzchemicals.comacs.org

Phenol : Another common scavenger used to trap carbocations. researchgate.net

Research into optimizing scavenger cocktails is ongoing to improve the purity and yield of crude peptides, especially those containing sensitive residues. acs.org For instance, studies have shown that for peptides containing arginine protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), extended cleavage times or repeated treatments might be necessary for complete deprotection. researchgate.net The combination of thioanisole and dimethyl sulfide (B99878) (DMS) in the presence of DTT has been found to be beneficial in suppressing S-tert-butylation of cysteine residues. acs.org

Automated and High-Throughput SPPS Incorporating this compound

The principles of Fmoc-based SPPS are well-suited for automation, which has revolutionized peptide synthesis, enabling the rapid production of numerous peptides for research and drug discovery. nih.govmdpi.com Automated synthesizers perform the repetitive cycles of deprotection, washing, coupling, and capping with high precision. amidetech.comrsc.org

This compound, along with other standard Fmoc-protected amino acids, is a staple reagent in automated peptide synthesis. amidetech.comrsc.orgacs.org Its use in automated and high-throughput platforms is routine for constructing peptides containing the Lys-Gly motif. merel.si These systems often employ advanced techniques like microwave-enhanced SPPS, which can significantly accelerate reaction times for both coupling and deprotection steps, allowing for the synthesis of even complex peptides in a matter of hours. merel.si The compatibility of this compound with standard automated synthesis protocols, including those using HATU or HCTU as coupling reagents and piperidine for deprotection, makes it a fundamental component in modern peptide chemistry. amidetech.comrsc.org

Solution-Phase Peptide Synthesis (LPPS) Methodologies

While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable strategy, particularly for large-scale synthesis or for specific peptide sequences where SPPS might be problematic. mdpi.comrsc.org In LPPS, all reactions are carried out in a homogeneous solution, which can sometimes lead to higher purity of the final product, although it requires purification of intermediates after each step. mdpi.com

Fragment Condensation and Segment Assembly

A powerful strategy within LPPS is fragment condensation, where smaller, protected peptide fragments are synthesized independently (often via SPPS) and then coupled together in solution. acs.orgnih.gov This convergent approach is particularly advantageous for the synthesis of very large peptides or proteins. acs.org

This compound can be incorporated into a peptide fragment using standard SPPS. google.com This protected dipeptide or a larger fragment containing it can then be cleaved from the resin while keeping the side-chain protecting groups intact. acs.org This protected fragment, now in solution, can be coupled with another protected fragment to build a larger peptide chain. For example, a fragment like Fmoc-Trp(Boc)-Leu-Val-Arg(Pbf)-Gly-Arg(Pbf)-Gly-OH can be synthesized and then coupled in solution to another peptide segment. google.com This approach requires careful selection of coupling reagents to minimize racemization at the C-terminal residue of the activated fragment.

Strategic Protecting Group Management for this compound in Solution Phase

Protecting group strategy is paramount in multi-step solution-phase synthesis. researchgate.net The use of this compound in LPPS requires an orthogonal protecting group scheme to allow for selective deprotection at various stages. acs.org

The Fmoc group serves as the temporary N-terminal protection, which can be removed by a base like piperidine without affecting the acid-labile Boc group on the lysine side chain or other acid-labile side-chain protecting groups (e.g., tBu, Trt). wikipedia.orgiris-biotech.de Conversely, the Boc group is stable to the basic conditions of Fmoc removal. peptide.com This orthogonality is crucial. After coupling this compound to a growing peptide chain in solution, the Fmoc group can be selectively cleaved to allow for further chain elongation at the N-terminus. The Boc group on the lysine side chain remains in place until the final deprotection step, which is typically carried out with a strong acid like TFA. acs.org This strategy ensures that the lysine side-chain amine does not interfere with the coupling reactions.

Solvent Systems and Reaction Conditions for Solution Coupling

The choice of solvent is critical for successful solution-phase coupling as it must dissolve all reactants, including the protected peptide fragments and coupling reagents, to ensure a homogeneous reaction mixture. lu.sersc.org

N,N-Dimethylformamide (DMF) is a widely used solvent in both SPPS and LPPS due to its excellent solvating properties for a wide range of protected amino acids and peptides. mdpi.comlu.sersc.org However, its toxicity and high boiling point can complicate work-up procedures. mdpi.com

Dichloromethane (B109758) (DCM) is another common solvent, often used in combination with DMF. rsc.orgscispace.com

Recent research has focused on identifying "greener" and more sustainable solvents for peptide synthesis. rsc.orglu.se

Propylene carbonate (PC) has been investigated as a green alternative to DMF and DCM. It has been shown to be effective for both coupling and deprotection steps in solution-phase synthesis. rsc.org

N-Butylpyrrolidinone (NBP) has been identified as a promising replacement for DMF in SPPS and could have applications in LPPS. lu.se

Other solvents like 2-methyltetrahydrofuran (2-MeTHF) and acetonitrile (B52724) have also been explored, though they may have their own limitations. rsc.org

The reaction conditions for solution coupling, including the choice of coupling reagent (e.g., T3P®, HOBt/DIC), base (e.g., DIPEA), temperature, and reaction time, must be carefully optimized to maximize yield and minimize side reactions, particularly racemization. rsc.orgembrapa.br

Chemoenzymatic Synthesis Approaches Utilizing this compound and its Derivatives

Chemoenzymatic peptide synthesis (CEPS) represents a powerful convergence of chemical and biological catalysis, harnessing the specificity and mild reaction conditions of enzymes alongside the versatility of chemical synthesis. This hybrid approach is particularly valuable for the production of complex peptides and proteins that are challenging to access through purely chemical or biological methods. A key strategy involves the initial chemical synthesis of peptide fragments using methodologies like Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), followed by the enzymatic ligation or modification of these fragments.

The dipeptide this compound and its constituent amino acid derivatives, Fmoc-Lys(Boc)-OH and Fmoc-Gly-OH, are fundamental building blocks in the SPPS stage of these chemoenzymatic workflows. The Fmoc group provides temporary protection of the α-amine, while the tert-butyloxycarbonyl (Boc) group offers acid-labile protection for the lysine side chain. This orthogonal protection scheme allows for the precise assembly of peptide sequences containing the Lys-Gly motif. The resulting peptide, often bearing a C-terminal ester or an unprotected N-terminus, can then serve as a substrate for various enzymatic transformations.

Lipase-Catalyzed Modifications

Lipases (EC 3.1.1.3) are a class of enzymes that have demonstrated significant utility in chemoenzymatic synthesis, primarily for their ability to catalyze acylation reactions with high regioselectivity under mild conditions. snu.ac.kr This is particularly relevant for modifying peptides containing lysine residues, where the enzyme can selectively target the ε-amino group over the α-amino group. d-nb.infoarxiv.org

A prominent application is the synthesis of lipopeptides, where a fatty acid is attached to a peptide backbone, enhancing its biological properties. In a typical chemoenzymatic process, a peptide containing a Lys-Gly sequence is first assembled via SPPS. This chemically synthesized peptide then becomes the substrate for a lipase-catalyzed acylation reaction. For instance, research has shown the successful lipase-catalyzed acylation of a tripeptide (Lys-His-Ala) with lauric acid. snu.ac.kr The peptide was first synthesized using standard Fmoc chemistry, incorporating Fmoc-Lys(Boc)-OH, and then subjected to enzymatic acylation. snu.ac.kr The enzyme selectively attaches the lauric acid to the peptide, producing a bioactive lipopeptide. snu.ac.kr This approach avoids the harsh conditions and lack of selectivity often associated with purely chemical acylation methods. snu.ac.kr

Key parameters for such reactions are meticulously optimized to maximize yield, as detailed in the table below.

| Parameter | Optimal Condition | Conversion Yield (%) | Reference |

| Enzyme | Immobilized Lipase | - | snu.ac.kr |

| Acyl Donor | Lauric Acid | - | snu.ac.kr |

| Peptide Substrate | Lys-His-Ala (TP-KHA) | - | snu.ac.kr |

| Solvent | 2-methyl-2-butanol | - | snu.ac.kr |

| Temperature | 55 °C | - | snu.ac.kr |

| Substrate Molar Ratio (Acid:Peptide) | 4.0 | ~80 | snu.ac.kr |

| Reaction Time | 72 h | ~75 | snu.ac.kr |

| This interactive table summarizes the optimized conditions for the lipase-catalyzed synthesis of lauroyl tripeptide-KHA. snu.ac.kr |

Protease- and Ligase-Catalyzed Fragment Condensation

Proteases, under specific conditions, can catalyze the formation of peptide bonds, reversing their natural hydrolytic function. This capability is exploited in chemoenzymatic synthesis for the condensation of peptide fragments. Engineered proteases, known as peptide ligases, have been developed to further enhance synthetic efficiency and substrate scope. A notable example is Subtilisin and its engineered variants (e.g., subtiligase, peptiligase), which are used to ligate peptide fragments, one bearing a C-terminal ester and the other a free N-terminus. google.comspringernature.comresearchgate.netnih.govoup.com

This strategy is particularly effective for the synthesis of large therapeutic peptides like Liraglutide, a GLP-1 analogue. google.comfigshare.comnih.gov The total synthesis is broken down into smaller, more manageable fragments that are produced via Fmoc-SPPS. For Liraglutide, a key fragment contains a modified lysine residue, which is introduced using a derivative such as Fmoc-Lys(Pal-γ-Glu-OtBu)-OH. google.com These chemically synthesized fragments are then joined enzymatically. For example, a C-terminal ester fragment can be ligated to an N-terminal nucleophile fragment (containing the Lys-Gly motif) using a Subtilisin BPN' variant. google.com This method leverages the enzyme's specificity to form the correct peptide bond without requiring side-chain protection on the nucleophile fragment, thereby streamlining the process and improving the purity of the final product. google.comfigshare.com

Other enzymes like thermolysin have also been used to catalyze peptide bond formation between Fmoc-protected amino acids and resin-bound peptides in aqueous media, demonstrating the shift from hydrolysis to synthesis under specific solid-phase conditions. nih.govchinesechemsoc.org

| Application | Enzyme | Acyl Donor Fragment (via SPPS) | Acyl Acceptor Fragment (via SPPS) | Reference |

| Liraglutide Synthesis | Subtilisin BPN' variant | His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-OCam-Leu-OH | H-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly | google.com |

| Glycopeptide Synthesis | Subtilisin (EC 3.4.21.62) | 12-residue peptide ester | 3-residue acyl acceptor glycopeptide amide | springernature.com |

| This interactive table presents examples of protease/ligase-catalyzed fragment condensation for the synthesis of complex peptides. |

More recently developed ligases, such as Sortase A and Butelase 1, offer alternative chemoenzymatic strategies for peptide ligation and cyclization, further expanding the toolbox for modifying peptides that can be initially assembled using building blocks like this compound. uva.nl

Advanced Protecting Group Strategies and Side Chain Modifications

Orthogonal Protecting Group Chemistry for Lysine (B10760008) Residues

In peptide synthesis, the concept of orthogonality is paramount. It dictates that different protecting groups can be removed under distinct chemical conditions, allowing for selective deprotection at specific sites within a growing peptide chain. iris-biotech.denih.gov The Fmoc-Lys(Boc)-Gly-OH dipeptide is a classic example of this principle. The Nα-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino group of the lysine side chain is shielded by the acid-labile tert-butyloxycarbonyl (Boc) group. openaccesspub.orgthermofisher.com

This orthogonal arrangement is fundamental to Fmoc/tBu-based SPPS. biosynth.com The Fmoc group is typically removed at each cycle of amino acid addition using a mild base, commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.dethermofisher.com This exposes the Nα-amino group for coupling with the next amino acid in the sequence. Conversely, the Boc group on the lysine side chain remains stable under these basic conditions. chemicalbook.com It is only cleaved at the final step of synthesis, concurrently with the cleavage of the peptide from the resin support, using a strong acid such as trifluoroacetic acid (TFA). openaccesspub.orgthermofisher.com This ensures that the reactive lysine side chain does not interfere with the stepwise elongation of the peptide backbone.

The table below summarizes the deprotection conditions for the orthogonal protecting groups in this compound.

| Protecting Group | Protected Functionality | Deprotection Reagent |

| Fmoc | α-amino group | Piperidine (base) |

| Boc | ε-amino group of Lysine | Trifluoroacetic acid (TFA) (acid) |

This strategic use of orthogonal protecting groups allows for the precise and efficient synthesis of peptides with defined sequences, making complex peptide structures accessible for research and therapeutic development. chemimpex.com

Impact of Boc Group on Lysine Reactivity and Conformation in Peptide Assembly

The tert-butyloxycarbonyl (Boc) group, while primarily serving as a protective shield for the lysine ε-amino group, also exerts a significant influence on the reactivity and conformational properties of the lysine residue during peptide synthesis.

The primary role of the Boc group is to prevent the highly nucleophilic ε-amino group from participating in unwanted side reactions during peptide coupling steps. openaccesspub.org Without this protection, the lysine side chain could react with the activated carboxyl group of the incoming amino acid, leading to branched peptide byproducts and a scrambled final sequence. The Boc group's stability under the basic conditions used for Fmoc deprotection is crucial for maintaining the integrity of the growing peptide chain. chemicalbook.com

From a conformational standpoint, the bulky nature of the Boc group can influence the local secondary structure of the peptide. While detailed conformational studies on this compound itself are not extensively documented in the provided results, the presence of a large protecting group on a side chain can sterically hinder certain backbone conformations, potentially favoring more extended structures in its immediate vicinity. However, this effect is temporary, as the Boc group is removed upon final cleavage, allowing the native peptide to adopt its intended conformation.

Research on Selective Derivatization of Lysine Side Chains in this compound Containing Peptides

The selective modification of lysine side chains is a powerful tool for introducing diverse functionalities into peptides, such as fluorescent labels, biotin (B1667282) tags, or branched structures. While the Boc group in Fmoc-Lys(Boc)-OH is designed for global deprotection at the end of synthesis, other orthogonal protecting groups can be employed on lysine residues to enable selective on-resin derivatization.

For peptides containing multiple lysine residues where only specific ones are intended for modification, a strategy involving a combination of protecting groups is necessary. For instance, one lysine could be protected with the standard Boc group, while another is protected with a group that can be removed under conditions that leave both the Fmoc and Boc groups intact. iris-biotech.deiris-biotech.de

Commonly used protecting groups for such selective derivatization include:

Mmt (Monomethoxytrityl) and Mtt (Methyltrityl): These are highly acid-labile groups that can be removed with dilute TFA (e.g., 1% in DCM) without significantly affecting the more robust Boc group. iris-biotech.dekohan.com.tw

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are cleaved by treatment with hydrazine (B178648) (e.g., 2% in DMF), a condition orthogonal to both acid-labile (Boc, Mtt) and base-labile (Fmoc) groups. iris-biotech.deiris-biotech.dekohan.com.tw However, Dde has been known to migrate to other free amino groups, a problem that is mitigated by the more sterically hindered ivDde. iris-biotech.de

The general workflow for selective lysine derivatization on-resin would be:

Synthesize the peptide chain using Fmoc-SPPS.

Selectively deprotect the desired lysine side chain (e.g., remove the Mtt or ivDde group).

Couple the desired molecule (e.g., a fluorescent dye) to the now-free ε-amino group.

Complete the synthesis and/or perform global deprotection and cleavage from the resin.

This approach allows for the creation of precisely modified peptides for a wide range of applications in chemical biology and drug development. nih.gov

Novel Protecting Group Research and their Application in Peptide Synthesis

The quest for new protecting groups with improved orthogonality, milder cleavage conditions, and unique reactivity continues to be an active area of research in peptide chemistry. While the Fmoc/Boc strategy is robust and widely used, certain applications demand more sophisticated protection schemes.

Recent research has explored several novel protecting groups for lysine side chains, aiming to overcome the limitations of existing ones:

Dmb (Dimethylbarbituric acid) derivatives (e.g., MeDmb, EtDmb, ivDmb): These have been investigated as alternatives to Dde and ivDde. iris-biotech.de Studies have shown that ivDmb, for example, exhibits reduced scrambling behavior compared to Dde and can lead to higher yields and purity of the target peptide compared to ivDde in certain sequences. iris-biotech.de

p-Nitrobenzyloxycarbonyl (pNZ): This group is stable to the conditions used for Fmoc and Boc removal but can be cleaved using reducing agents like SnCl₂. ub.eduug.edu.pl It has been proposed as a semipermanent protecting group for the synthesis of complex structures like cyclic peptides. ub.edu

Azide (B81097) (N₃): The azide group has been explored as a protecting group for lysine side chains in the context of peptide condensation via the thioester method. rsc.orgresearchgate.net It can be converted to an amino group under reductive conditions that are orthogonal to many other protecting groups. rsc.org

Biocompatible Protecting Groups (e.g., Abac and Aboc): For applications involving enzymatic manipulations of peptides, protecting groups that are removable under biocompatible conditions are highly desirable. The Abac (aminobutanamide carbamate) and Aboc (aminobutanol carbamate) groups have been developed for the chemoenzymatic synthesis of ubiquitin chains. chemrxiv.orgnih.gov These groups can be removed using specific chemical triggers (pyridoxal 5'-phosphate for Abac and periodate (B1199274) for Aboc) on folded proteins. chemrxiv.orgnih.gov

The table below highlights some novel protecting groups and their cleavage conditions.

| Protecting Group | Cleavage Condition | Key Advantage |

| ivDmb | Hydrazine | Reduced scrambling, potentially higher yield than ivDde iris-biotech.de |

| pNZ | SnCl₂ (reduction) | Orthogonal to Fmoc/tBu and allyl groups ub.eduug.edu.pl |

| Azide | Reduction (e.g., Zn/AcOH) | Useful for thioester-based peptide condensation rsc.orgresearchgate.net |

| Abac | Pyridoxal 5'-phosphate | Biocompatible cleavage chemrxiv.orgnih.gov |

| Aboc | Periodate (NaIO₄) | Biocompatible, orthogonal to Abac chemrxiv.orgnih.gov |

This ongoing research expands the synthetic chemist's toolbox, enabling the creation of increasingly complex and functional peptide-based molecules.

Strategies for Incorporating Isotopically Labeled this compound for Research (e.g., ¹³C, ¹⁵N)

The incorporation of stable isotopes like ¹³C and ¹⁵N into peptides is a powerful technique for a variety of research applications, including quantitative proteomics (e.g., SILAC), metabolic studies, and structural analysis by nuclear magnetic resonance (NMR) spectroscopy. intavispeptides.comcpcscientific.com this compound can be synthesized with isotopic labels, allowing for the introduction of a "heavy" dipeptide unit at a specific position within a peptide sequence.

The most common isotopically labeled version is Fmoc-L-Lys(Boc)-OH (¹³C₆, ¹⁵N₂), where all six carbon atoms and both nitrogen atoms of the lysine residue are replaced with their heavy isotopes. chempep.com This introduces a significant mass shift (typically +8 Da for ¹³C₆, ¹⁵N₂) that is easily detectable by mass spectrometry. cpcscientific.com

Strategies and Applications:

Quantitative Proteomics: Isotopically labeled peptides are used as internal standards for the accurate quantification of their unlabeled, endogenous counterparts in complex biological samples. cpcscientific.comqyaobio.com By adding a known amount of the heavy peptide standard, the absolute quantity of the target protein can be determined. cpcscientific.com

Peptide Synthesis and Tracking: The labeled this compound is incorporated into a peptide chain using standard Fmoc-SPPS protocols. chempep.com The presence of the isotopic label allows researchers to track the fate of the peptide in biological systems, identify its metabolites, and study its distribution and turnover rates. intavispeptides.comchempep.com

Structural Biology (NMR): For NMR studies, the incorporation of ¹³C and ¹⁵N labels helps to resolve spectral overlap and provides additional structural constraints for determining the three-dimensional structure of peptides and proteins. chempep.comresearchgate.net The specific placement of the labeled lysine can be used to probe the local environment and dynamics of that particular region of the molecule. researchgate.net

The synthesis of these labeled compounds can be achieved through chemical synthesis or microbial fermentation using labeled precursors. The availability of building blocks like Fmoc-Lys(Boc)-OH (¹³C₆, ¹⁵N₂) has made the routine synthesis of isotopically labeled peptides accessible for a wide range of advanced research applications. chempep.com

Mechanistic and Kinetic Studies in Peptide Bond Formation Involving Fmoc Lys Boc Gly Oh

Elucidation of Reaction Mechanisms in Amide Bond Formation

The fundamental reaction in peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. mdpi.com For this reaction to occur, the carboxylic acid of the incoming amino acid, in this case, the glycine (B1666218) residue of Fmoc-Lys(Boc)-Gly-OH, must be activated. mdpi.com

The general mechanism proceeds via two main steps:

Activation of the Carboxyl Group: The carboxylic acid is converted into a more reactive species. This is typically achieved using coupling reagents, such as carbodiimides (e.g., DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or aminium/uronium salts like HBTU. embrapa.br The coupling reagent facilitates the formation of a highly reactive activated ester (e.g., an O-acylisourea or HOBt-ester). embrapa.br

Nucleophilic Attack: The free N-terminal amine of the resin-bound peptide chain attacks the carbonyl carbon of the activated ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the activating group. embrapa.br

A proposed mechanism for amide bond formation mediated by a hypervalent iodine reagent (FPID) and a phosphine (B1218219) also involves the initial activation of the Fmoc-amino acid's carboxyl group, followed by nucleophilic substitution by the amine to form the peptide bond. beilstein-journals.org The use of dipeptides like this compound in this process follows the same fundamental mechanistic pathway, with the glycine's carboxyl group being activated for coupling to the growing peptide chain.

Kinetic Analysis of Coupling and Deprotection Reactions

The efficiency of peptide synthesis is governed by the kinetics of both the coupling and deprotection steps.

Deprotection Kinetics: The temporary Fmoc protecting group is removed at the start of each coupling cycle using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net The reaction proceeds through a β-elimination mechanism. researchgate.net The rate of Fmoc removal is dependent on the base concentration and reaction time. Studies on the deprotection of Fmoc-Val-OH show a clear correlation between piperidine concentration and the percentage of Fmoc group elimination over time.

| Piperidine Concentration (% v/v) | Time (min) | Fmoc Removal (%) |

|---|---|---|

| 1% | 1 | 5.2 |

| 1% | 3 | 33.4 |

| 1% | 5 | 49.6 |

| 2% | 1 | 12.9 |

| 2% | 3 | 63.3 |

| 2% | 5 | 87.9 |

Coupling Kinetics: The rate of the coupling reaction is influenced by the choice of activating agents, solvents, and the specific amino acids involved. For instance, in the synthesis of Liraglutide, coupling reactions using DIC/OxymaPure® or TBTU/DIPEA had coupling times ranging from 1.5 to 4 hours. googleapis.com Manual elongation of peptides using HCTU as the coupling agent typically involves reaction times of 45 to 90 minutes. universiteitleiden.nl The kinetics of side reactions, such as diketopiperazine formation, are also crucial. The self-cleavage of a peptide via diketopiperazine formation was found to be significantly influenced by the solvent, with dissociation half-lives of 48 minutes in n-propanol, 60 minutes in ethanol, and 291 minutes in methanol. nih.gov

Research on Stereochemical Control and Epimerization Prevention

Maintaining the chiral integrity of amino acids during peptide synthesis is critical, as epimerization can lead to diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. mdpi.com Epimerization, the loss of stereochemical purity at the α-carbon, is a significant risk during the activation step of the carboxyl group. mdpi.com

The primary mechanism for epimerization involves the formation of a 5(4H)-oxazolone intermediate. mdpi.com The strong activation of the Nα-protected amino acid can lead to intramolecular cyclization, forming the oxazolone. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reaction with an amine can produce a mixture of L- and D-isomers. mdpi.com

Research has focused on minimizing epimerization by carefully selecting coupling reagents and reaction conditions.

Coupling Reagents: The choice of coupling reagent significantly impacts the degree of epimerization. Reagents like HBTU, HATU, and PyBOP can lead to higher levels of epimerization compared to others under certain conditions. mdpi.com Studies on the coupling of Fmoc-L-Ser(t-Bu)-OH showed that using ynamide-based reagents resulted in low epimerization. mdpi.com

Reaction Conditions: The presence of a base is a key factor. For example, in the synthesis of a phenylglycine-containing peptide, base-catalyzed coupling was identified as the critical step for racemization. researchgate.net The use of non-basic conditions, where possible, can suppress this side reaction. mdpi.com Research on coupling Fmoc-L-Ala-OH showed that racemization could be induced by the coupling method itself.

| Coupling Method | Solvent | Yield (%) | Racemization (%) |

|---|---|---|---|

| POCl3 | Pyridine | 75 | 2.3 |

| NaH activation | THF | >99 | 1.8 |

The urethane-based Fmoc protecting group itself is designed to suppress racemization during activation and coupling. nih.gov Utilizing pre-formed dipeptides like this compound also serves as a strategy to mitigate epimerization risks associated with the C-terminal amino acid of the dipeptide during its initial loading onto the resin.

Analytical Methodologies for Synthesis Process and Product Verification in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in peptide chemistry for both analytical and preparative purposes. It allows for the separation of the target compound from unreacted starting materials, reagents, and byproducts, ensuring the high purity required for subsequent steps in peptide synthesis.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic peptides and their precursors, including Fmoc-protected amino acids and dipeptides like Fmoc-Lys(Boc)-Gly-OH. ajpamc.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (typically a C18 silica (B1680970) column) and a mobile phase. scienceopen.com

In the context of synthesizing or utilizing this compound, analytical HPLC is used to monitor the progress of the coupling reaction between Fmoc-Lys(Boc)-OH and a glycine (B1666218) derivative. Researchers can take aliquots from the reaction mixture at various time points to determine the consumption of starting materials and the formation of the desired dipeptide product.

The purity of the final this compound product is also determined by HPLC. A typical analysis involves dissolving a small sample in the mobile phase or a suitable solvent and injecting it into the HPLC system. The resulting chromatogram will show a major peak corresponding to the product and smaller peaks for any impurities. The purity is calculated based on the relative area of the product peak to the total area of all peaks. For high-quality research-grade material, purities are often expected to be above 98-99%. omizzur.com

Table 1: Representative HPLC Purity Data for Fmoc-Amino Acid Starting Materials

| Compound | Commercial Purity (%) ajpamc.com | Major Impurities |

| Fmoc-Lys(Boc)-OH | 99.58 | Di-Fmoc-Lys(Boc)-OH, Fmoc-dehydro-Lys(Boc)-OH |

| Fmoc-Gly-OH | >99.0 | Fmoc-Gly-Gly-OH, free Fmoc-OH |

This table is representative and values can vary between suppliers and batches.

A typical HPLC method for analyzing this compound would utilize a reversed-phase column and a gradient elution system, often with water and acetonitrile (B52724) containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). scienceopen.comrsc.org The hydrophobic Fmoc group ensures good retention on the C18 column, allowing for excellent separation.

Following the synthesis of this compound, the crude product often contains residual reagents, unreacted starting materials, and side-products. Preparative HPLC is the most effective method for purifying the dipeptide to the high standard required for its use in solid-phase peptide synthesis (SPPS). teledynelabs.com

The principle of preparative HPLC is the same as analytical HPLC, but it is performed on a larger scale with wider columns to handle larger quantities of material. The crude peptide mixture is dissolved and loaded onto the column. As the separated components elute, they are collected in fractions. Analytical HPLC is then used to analyze these fractions to identify those containing the pure product. teledynelabs.com The pure fractions are then combined and lyophilized (freeze-dried) to yield the final product as a white, fluffy powder. teledynelabs.com This process is crucial as even small impurities can lead to the formation of deletion or modified sequences in the final target peptide.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Analysis

Spectroscopic Methods for Structural Elucidation and Confirmation in Research Context

Spectroscopic techniques are vital for confirming the chemical structure of newly synthesized compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for structural verification.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.

¹H NMR spectroscopy allows for the identification and counting of the different types of protons in the molecule. The spectrum would show characteristic signals for the aromatic protons of the Fmoc group, the protons of the lysine (B10760008) and glycine backbones, the methylene (B1212753) protons of the lysine side chain, and the nine equivalent protons of the tert-butyl group of the Boc protecting group. The integration of these signals corresponds to the number of protons of each type, and their splitting patterns (e.g., doublets, triplets) provide information about neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the carbonyl groups of the peptide bond and carboxylic acid, the aromatic carbons of the Fmoc group, the aliphatic carbons of the lysine and glycine residues, and the carbons of the Boc group.

Table 2: Representative ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Fmoc (aromatic) | 7.30 - 7.90 | Multiplet |

| Glycine α-CH₂ | 3.70 - 3.85 | Doublet |

| Lysine α-CH | 4.10 - 4.25 | Multiplet |

| Fmoc CH, CH₂ | 4.20 - 4.40 | Multiplet |

| Lysine ε-CH₂ | 2.85 - 2.95 | Multiplet |

| Lysine β,γ,δ-CH₂ | 1.20 - 1.70 | Multiplet |

| Boc (CH₃)₃ | 1.38 | Singlet |

This table contains representative, scientifically plausible data based on known spectra of the components and related structures. scienceopen.comchemicalbook.com

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. rsc.org The expected molecular weight for C₂₆H₃₂N₂O₆ is 468.54 g/mol . ESI-MS would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 469.5, or other adducts such as [M+Na]⁺ at m/z 491.5. nih.gov The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the molecule.

MS is also highly effective for impurity profiling. It can detect the presence of byproducts such as deletion products (e.g., Fmoc-Lys(Boc)-OH that failed to couple) or products with loss of a protecting group.

Table 3: Expected ESI-MS Data for this compound

| Ion Species | Calculated m/z | Observed m/z (example) |

| [M+H]⁺ | 469.2282 | 469.2285 |

| [M+Na]⁺ | 491.2102 | 491.2106 |

| [M-H]⁻ | 467.2137 | 467.2140 |

This table is based on the exact mass of the compound and typical adducts observed in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Intermediate and Product Analysis

Advanced Characterization Techniques for Peptide Sequences Incorporating this compound

When this compound is incorporated into a larger peptide sequence, its presence and the integrity of the entire peptide are confirmed using advanced characterization techniques. After the full peptide is synthesized and cleaved from the solid support, it is purified by preparative HPLC.

The primary structure (amino acid sequence) of the final peptide is then confirmed by tandem mass spectrometry (MS/MS). nih.govwarwick.ac.uk In this technique, the purified peptide's molecular ion is selected and fragmented. The resulting fragment ions (typically b- and y-ions) are analyzed to read the amino acid sequence. warwick.ac.uk The mass difference between consecutive y- or b-ions corresponds to a specific amino acid residue. The presence of the Lys(Boc)-Gly motif would be confirmed by a characteristic mass difference in the fragment ion series. For instance, after deprotection, the Lys-Gly unit would correspond to a mass difference of 185.13 Da (Lysine residue + Glycine residue - H₂O).

These comprehensive analytical methodologies ensure that the this compound building block is of high quality and that it is correctly incorporated into the desired peptide sequence, which is a prerequisite for any subsequent biological or structural studies.

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Synthesized Peptides

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. sci-hub.se This method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The amide bonds in a peptide backbone, when arranged in regular, repeating structures (e.g., α-helices, β-sheets), generate characteristic CD spectra.

In the context of peptides synthesized using this compound, CD spectroscopy can elucidate how the incorporation of this dipeptide unit, along with the broader amino acid sequence, influences the peptide's folding into specific conformations. For instance, studies on peptides containing both lysine and glycine have used CD to monitor conformational changes from random coil to ordered structures like α-helices or β-sheets under various conditions. acs.orgresearchgate.net The flexibility of glycine and the charged side chain of lysine can significantly impact the resulting secondary structure.

The CD spectrum of a peptide is typically analyzed in the far-UV region (190-250 nm). Different secondary structures give rise to distinct spectral signatures:

α-Helix: Characterized by a positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm. acs.org

β-Sheet: Shows a negative band around 215-220 nm and a positive band near 195-200 nm. researchgate.net

β-Turn: Often exhibits a weak positive band around 220-230 nm and a strong negative band near 205 nm. pku.edu.cnsubr.edu

Random Coil: Displays a strong negative band below 200 nm and a weak positive band around 215-220 nm. researchgate.net

The solvent environment plays a crucial role in peptide conformation. pku.edu.cn Solvents like trifluoroethanol (TFE) are known to promote helical structures, and CD spectroscopy is frequently used to study these solvent-induced conformational transitions. researchgate.netacs.org The analysis of CD spectra allows researchers to estimate the percentage of each secondary structure element within the peptide, providing critical insights into its three-dimensional shape, which is intrinsically linked to its biological function. nih.gov

Table 1: Characteristic CD Spectral Bands for Peptide Secondary Structures

| Secondary Structure | Positive Band (nm) | Negative Band(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| β-Turn | ~220-230 (weak) | ~205 |

| Random Coil | ~215-220 (weak) | <200 |

Fourier Transform Infrared (FTIR) Spectroscopy for Amide Bond Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for verifying the formation of amide bonds, the fundamental linkages in a peptide chain. This technique measures the absorption of infrared radiation by a sample, which causes vibrations in its molecular bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

During the synthesis of peptides using building blocks like this compound, FTIR is used to monitor the progress of the reaction, particularly the coupling steps where amide bonds are formed. rsc.org The appearance and characteristics of specific absorption bands, known as Amide bands, confirm the successful synthesis.

The most informative regions in an FTIR spectrum for peptide analysis are:

Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the amide group. Its exact frequency is highly sensitive to the peptide's secondary structure. For example, α-helices typically show an Amide I band around 1650-1658 cm⁻¹, while β-sheets absorb at a lower frequency, around 1620-1640 cm⁻¹. researchgate.netresearchgate.net Antiparallel β-sheets may also show a weaker component near 1680-1690 cm⁻¹. rsc.org

Amide II Band (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is also sensitive to conformation but is generally less used for detailed secondary structure analysis than the Amide I band.

FTIR analysis can be performed on the peptide while it is still attached to the solid-phase resin or after cleavage and purification. nih.gov For Fmoc-protected peptides, the characteristic peaks of the Fmoc group itself (related to its aromatic rings) will also be present in the spectrum, but the Amide I and II regions remain critical for confirming the peptide backbone integrity. researchgate.netnih.gov

Table 2: Characteristic Amide I FTIR Frequencies for Peptide Secondary Structures

| Secondary Structure | Amide I Frequency Range (cm⁻¹) |

| α-Helix | 1650 - 1658 |

| β-Sheet | 1620 - 1640 |

| β-Turn | 1660 - 1685 |

| Random Coil | 1640 - 1650 |

| Aggregated Strands | ~1623, ~1690 |

Quantitative Analytical Approaches for Yield Determination in Academic Synthesis

Determining the yield of a synthesized peptide is fundamental to evaluating the efficiency of the synthetic strategy. In an academic research setting, several quantitative methods are employed, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).

One of the most common methods for monitoring the efficiency of individual coupling steps during SPPS is the Fmoc-release assay . The Fmoc protecting group is cleaved from the N-terminus of the growing peptide chain using a base, typically a solution of piperidine (B6355638) in DMF. mdpi.com The cleaved Fmoc group forms a dibenzofulvene-piperidine adduct, which has a strong UV absorbance maximum around 301-304 nm. ub.eduresearchgate.net By measuring the absorbance of the deprotection solution with a UV-Vis spectrophotometer and applying the Beer-Lambert law, the quantity of Fmoc group released can be calculated. This value corresponds directly to the amount of peptide successfully coupled in the preceding step, allowing for a step-by-step calculation of the coupling yield. ub.eduresearchgate.net

| Per-Step Coupling Yield (%) | Theoretical Overall Yield (%) |

| 99.5 | 95.1 |

| 99.0 | 90.4 |

| 98.0 | 81.7 |

| 97.0 | 73.7 |

| 95.0 | 59.9 |

After the peptide is cleaved from the resin and deprotected, the crude yield is determined by the dry weight of the isolated product. However, this crude product is a mixture containing the target peptide as well as deletion sequences, truncated peptides, and other impurities.

Therefore, the purity of the crude peptide must be assessed to determine the actual yield of the desired product. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this analysis. nih.govresearchgate.net The crude peptide is separated on a C18 column, and the chromatogram shows peaks corresponding to the different components. The area of the peak corresponding to the full-length peptide, expressed as a percentage of the total area of all peaks, gives the purity of the crude product. gyrosproteintechnologies.comnih.gov The final, purified yield is then calculated based on the weight of the peptide after purification, typically by preparative RP-HPLC. Research studies often report yields after purification. For example, syntheses of lysine-containing dendrimers using Fmoc-Lys(Boc)-OH have reported yields in the range of 82-94% after cleavage and purification. semanticscholar.org

Applications of Fmoc Lys Boc Gly Oh in Contemporary Biochemical Research

Design and Synthesis of Peptide Libraries and Arrays

The synthesis of peptide libraries and arrays is a cornerstone of high-throughput screening for drug discovery and proteomics. Fmoc-Lys(Boc)-Gly-OH serves as a valuable reagent in this field, enabling the precise insertion of a lysine-glycine motif. The use of such dipeptide units is an efficient strategy in SPPS, streamlining the synthesis process compared to the sequential addition of individual amino acids. medsci.org

Positional scanning and other combinatorial chemistry techniques are powerful methods for identifying peptide sequences with high affinity for specific targets. nih.govijpsonline.comresearchgate.net These approaches often involve the creation of vast libraries where each position in a peptide sequence is systematically varied. nih.govresearchgate.net

Research in this area has established protocols for creating positional scanning synthetic combinatorial libraries (PS-SCLs) using Fmoc-protected amino acids. nih.gov In these libraries, some positions are randomized using an "isokinetic mixture" of various Fmoc-amino acids, while other positions are defined with a single amino acid to determine which residues are preferred at specific sites. nih.gov Standard Fmoc amino acids, including Fmoc-Lys(Boc)-OH and Fmoc-Gly-OH, are fundamental components of these mixtures. medsci.orgnih.govnih.gov

While complex mixtures create diversity, the incorporation of a defined dipeptide unit like this compound allows researchers to introduce a specific, non-random Lys-Gly sequence. This is critical when a known or hypothesized recognition motif is being explored within a larger variable sequence. This approach was utilized in the synthesis of diazacyclic and triazacyclic small-molecule libraries, where orthogonally protected lysine (B10760008) was a key component for generating structural diversity. mdpi.com The ability to use pre-formed dipeptides simplifies the synthesis of these complex libraries, ensuring sequence integrity at specific positions while exploring diversity at others. ijpsonline.com

Development of Peptide-Based Biomaterials and Conjugates for Research

The inherent biocompatibility and programmability of peptides make them ideal building blocks for advanced biomaterials and research conjugates. nih.gov The dipeptide this compound is instrumental in this field, providing a means to construct peptides with specific functionalities for self-assembly or bioconjugation.

Peptide-based hydrogels are three-dimensional, water-swollen networks that mimic the extracellular matrix, providing scaffolds for tissue engineering and 3D cell culture. mdpi.comresearchgate.net The self-assembly process is often driven by non-covalent interactions, such as π-π stacking between aromatic moieties. nih.govresearchgate.net The Fmoc group, with its bulky aromatic structure, is an excellent driver of self-assembly and is frequently used to induce gelation in short peptides and even single amino acids. researchgate.netresearchgate.net

Studies have shown that Fmoc-dipeptides can form stable hydrogels with tunable mechanical properties. frontiersin.org For instance, Fmoc-Phe-Phe is a well-studied hydrogelator, and its properties can be modulated by incorporating other amino acids. mdpi.commdpi.com While research often highlights aromatic and hydrophobic residues, the inclusion of charged or flexible residues like lysine and glycine (B1666218) can significantly alter gel properties. Hydrogels based on lysine or glycine have been developed for applications in cell culture and drug delivery. researchgate.net The incorporation of this compound into a peptide sequence can influence the final material's properties, with the lysine providing potential sites for electrostatic interactions or further functionalization after deprotection, and the glycine offering flexibility to the fibrillar network. nih.govresearchgate.net This makes the dipeptide a useful component for designing functional scaffolds for specialized in vitro research applications, such as mimicking the bone microenvironment or supporting mesenchymal stem cell growth. mdpi.comresearchgate.netmdpi.com

Bioconjugation is the process of linking biomolecules, such as peptides, to other molecules like polymers, fluorescent dyes, or drugs. chemimpex.com This strategy is widely used to create research tools and therapeutic agents with enhanced properties. The lysine residue is a common target for site-specific conjugation due to its primary amine side chain. researchgate.net

The this compound dipeptide is perfectly suited for these strategies. chemimpex.com During SPPS, the Fmoc group on the N-terminus is removed at each cycle for chain elongation, while the Boc group on the lysine side chain remains intact. nih.gov After the full peptide is synthesized, the Boc group can be selectively removed with acid, exposing a single, reactive amine on the lysine side chain for precise modification. This orthogonal protection scheme prevents non-specific conjugation at other sites. researchgate.netchempep.com This method has been used for the site-specific pegylation (attachment of polyethylene (B3416737) glycol) of peptides to improve their pharmacokinetic profiles. acs.org The glycine in the dipeptide can act as a flexible spacer, separating the conjugated molecule from the main peptide backbone, which can be important for retaining the peptide's biological activity. This building block is also valuable for creating peptide linkers used in antibody-drug conjugates (ADCs) or other targeted constructs. broadpharm.comnih.gov

Peptide Hydrogels and Scaffolds for In Vitro Research Applications

Synthesis of Modified Peptides and Peptidomimetics for Research Probes

The study of protein function often requires synthetic peptides that mimic or contain specific modifications. This compound is a foundational reagent for creating such research probes, serving as the unmodified building block against which modified versions are compared.

Post-translational modifications (PTMs) are crucial for regulating protein function, and lysine methylation is a key PTM involved in epigenetics and cell signaling. acs.org To study the enzymes that add or remove these marks and the proteins that recognize them, researchers require synthetic peptides containing mono-, di-, or trimethylated lysine at specific positions. acs.orgsemanticscholar.org

The synthesis of these modified peptides relies on specialized building blocks where the lysine side chain is already methylated. nih.gov Commercially available reagents include Fmoc-Lys(Me,Boc)-OH, Fmoc-Lys(Me)₂-OH, and Fmoc-Lys(Me₃Cl)-OH. nih.govnih.gov In these research contexts, this compound is used to synthesize the corresponding unmodified (or "wild-type") control peptide. acs.org The Boc-protected lysine ensures that the side chain remains unmodified during synthesis. By comparing the behavior of cells, enzymes, or reader domains towards the modified versus the unmodified peptides, researchers can elucidate the specific functional roles of lysine methylation. acs.orgsemanticscholar.org The use of this dipeptide provides a direct and efficient way to insert the control Lys-Gly sequence into the synthetic histone tails or other peptide probes used in these critical biochemical studies. nih.gov

Applications in Protein Semisynthesis and Chemical Ligation

Building blocks like this compound are integral to the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS), which is a cornerstone of protein semisynthesis and chemical ligation techniques. cem.comrsc.org These methods aim to create large, complex proteins by chemically joining smaller, synthetically produced peptide fragments with other peptides or recombinantly expressed protein segments. nih.govnih.gov

The primary application of this compound in this context is in the synthesis of the required peptide fragments. chemimpex.com One of the most powerful chemical ligation techniques is Native Chemical Ligation (NCL), which involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. iris-biotech.de Fmoc-based SPPS is used to build these peptide fragments, which can incorporate the Lys(Boc)-Gly sequence. nih.gov The orthogonality of the Fmoc and Boc protecting groups is critical, allowing for the stepwise assembly of the peptide chain and ensuring that the lysine side chain remains protected until the final deprotection step. chempep.comrsc.org